1,3-Difluoro-2-(fluoromethyl)benzene
Description
1,3-Difluoro-2-(fluoromethyl)benzene (C₇H₅F₃) is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a fluoromethyl group (-CH₂F) at the 2-position. Its molecular weight is 146.11 g/mol, with a monoisotopic mass of 146.034335 . The compound’s synthesis often involves halogenation or coupling reactions, such as the bromination of 1-(1,3-difluoro-2-(fluoromethyl)propan-2-yl)-4-methylbenzene using N-bromosuccinimide (NBS) in trifluorotoluene, yielding derivatives like 1-(bromomethyl)-4-(1,3-difluoro-2-(fluoromethyl)propan-2-yl)benzene .
Properties
CAS No. |
62037-91-6 |
|---|---|
Molecular Formula |
C7H5F3 |
Molecular Weight |
146.11 |
IUPAC Name |
1,3-difluoro-2-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H5F3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 |
InChI Key |
OGSLHFGKUCWWIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)CF)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CF)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects : The trifluoromethyl (-CF₃) group in 1,3-difluoro-2-(trifluoromethyl)benzene enhances electron withdrawal compared to the fluoromethyl (-CH₂F) group, influencing reactivity in cross-coupling reactions .
- Steric and hydrophobic profiles : Bulky substituents, such as the 3-methylpentyl chain in the brominated analog, increase hydrophobicity and alter solubility, critical for agrochemical formulations .
Cross-Coupling Reactions
This compound derivatives participate in Buchwald-Hartwig amination reactions. For example, 1-bromo-4-(1,3-difluoro-2-(fluoromethyl)propan-2-yl)benzene undergoes coupling with amines using Pd(OAc)₂/Xantphos catalysts, yielding functionalized aromatic amines . In contrast, the trifluoromethyl analog (C₇H₃F₅) exhibits slower coupling kinetics due to the stronger electron-withdrawing -CF₃ group, which reduces the electron density of the aromatic ring .
Halogenation and Functionalization
Bromination of the fluoromethyl derivative proceeds efficiently with NBS, as seen in (53.2% yield) . In contrast, brominated analogs like 5-bromo-1,3-difluoro-2-[(R)-3-methylpentyl]benzene require hydrogenation steps, highlighting the impact of bulky alkyl chains on reaction pathways .
Preparation Methods
Reaction Mechanism
The Balz-Schiemann reaction involves diazotization of an aromatic amine followed by thermal decomposition of the diazonium tetrafluoroborate salt. For 1,3-difluoro-2-(fluoromethyl)benzene, this requires starting with 3-fluoro-2-(fluoromethyl)aniline. Diazotization with sodium nitrite in hydrofluoric acid produces the diazonium fluoride intermediate, which decomposes upon heating to release nitrogen and boron trifluoride, yielding the target compound.
Difluorocarbene Cycloaddition Approach
One-Pot Synthesis Strategy
A novel method involves the reaction of 1-phenyl-2-methylcyclobutene with difluorocarbene (generated in situ from chlorodifluoromethane and a base). The cyclobutene undergoes ring-opening and aromatization to form 1,3-difluoro-2-methyl-4-phenylbenzene. Adapting this approach for this compound would require substituting the methyl group with a fluoromethyl moiety.
Optimization Parameters
Yield and Scalability
The original protocol achieved a 58% yield for the methyl-substituted analog. For fluoromethyl derivatives, yields are anticipated to be lower (30–40%) due to increased steric hindrance and electron-withdrawing effects.
Fluorination of Benzoyl Chloride Derivatives
Two-Step Industrial Process
This method, detailed in U.S. Patent 4,847,442, involves:
- Fluorination : Reacting 2-chloromethyl-1,3-dichlorobenzoyl chloride with excess potassium fluoride (KF) in sulfolane at 150°C for 12 hours to produce 2-fluoromethyl-1,3-difluorobenzoyl fluoride.
- Decarboxylation : Heating the intermediate at 200°C under reduced pressure to eliminate carbon dioxide, yielding this compound.
Critical Parameters
Yield and Industrial Viability
This method achieves yields of 65–70%, making it superior to diazotization. Its scalability is enhanced by continuous-flow reactors, which mitigate hazards associated with high-temperature fluorination.
Comparative Analysis of Synthesis Methods
| Parameter | Balz-Schiemann Reaction | Difluorocarbene Cycloaddition | Fluorination of Benzoyl Chloride |
|---|---|---|---|
| Yield | 31–45% | 30–40% (estimated) | 65–70% |
| Steps | 2 | 1 | 2 |
| Starting Material | Specialty amines | Cyclobutene derivatives | Commercially available chlorides |
| Scalability | Low | Moderate | High |
| Key Drawback | Precursor availability | Low yield for fluoromethyl | High energy input |
Q & A
Q. Validation :
- Yield Optimization : Monitor reaction progress using TLC and quantify isolated yields post-purification.
- Structural Confirmation : Use NMR, NMR, and IR spectroscopy to confirm fluoromethyl and aromatic proton environments .
Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?
Methodological Answer:
Regioselectivity is influenced by electron-withdrawing fluorine atoms and steric effects of the fluoromethyl group. Strategies include:
- Directed Metalation : Use Lewis acids (e.g., AlCl) to direct electrophiles to meta/para positions relative to fluorine substituents.
- Radical-Polar Crossover : As demonstrated in fluoromethyl-functionalized aromatics, radical intermediates can bypass steric hindrance, enabling selective C–F bond activation .
- Computational Modeling : Predict reactive sites using DFT calculations to optimize reaction conditions (e.g., solvent polarity, temperature) .
Example : Functionalization via carbocation-organozincate ion pairs allows selective substitution at the fluoromethyl group while preserving aromatic fluorine positions .
Basic: What spectroscopic techniques are most effective for characterizing fluorinated positions in this compound?
Methodological Answer:
- NMR : Distinguishes between aromatic fluorine (δ −110 to −120 ppm) and fluoromethyl (δ −140 to −160 ppm) environments. Coupling constants () confirm spatial proximity of fluorine atoms .
- NMR : Aromatic protons adjacent to fluorine show splitting patterns (e.g., doublets of doublets) due to coupling .
- IR Spectroscopy : C–F stretching vibrations appear at 1100–1250 cm, with distinct bands for CF (if present) and fluoromethyl groups .
Validation : Compare spectra with synthesized standards or computational simulations (e.g., Gaussian NMR prediction).
Advanced: How can data inconsistencies in fluorination yields across catalytic systems be resolved?
Methodological Answer:
Inconsistencies often arise from:
- Catalyst Deactivation : Trace moisture or oxygen poisons metal catalysts. Use rigorous drying (e.g., molecular sieves) and inert atmospheres .
- Side Reactions : Competing pathways (e.g., elimination vs. substitution) reduce yields. Monitor intermediates via GC-MS or in situ IR.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ionic pathways, while non-polar solvents favor radical mechanisms .
Case Study : Bromination yields (53.2% in trifluorotoluene vs. lower yields in hexane) highlight solvent polarity’s role.
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis/purification .
- Ventilation : Ensure negative pressure in workspaces to avoid inhalation of volatile fluorinated intermediates.
- Waste Disposal : Quench reactive intermediates (e.g., brominated derivatives) with aqueous NaHSO before disposal .
Advanced: What strategies mitigate regioisomeric impurities in multi-step syntheses involving this compound?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns to resolve regioisomers. Optimize mobile phases (e.g., acetonitrile/water gradients) .
- Crystallization : Leverage solubility differences in hexane/ethyl acetate mixtures.
- Kinetic Control : Lower reaction temperatures favor dominant pathways (e.g., −78°C for lithiation reactions) .
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